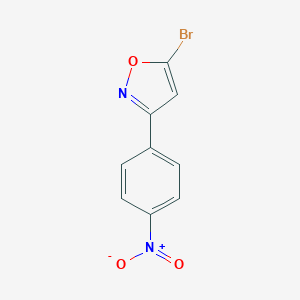
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a chemical compound that has gained significant attention in scientific research. Its unique properties make it an ideal candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cancer cell growth and proliferation, as well as the suppression of inflammatory responses.
Biochemische Und Physiologische Effekte
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory and analgesic properties. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is its potent antitumor activity against a range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions. However, one limitation of using 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential toxicity, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. One area of interest is the development of more potent and selective analogs that can target specific cancer cell types. Additionally, further studies are needed to better understand the mechanism of action of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole and its potential applications in the treatment of inflammatory conditions. Finally, more research is needed to evaluate the safety and efficacy of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole in animal models and clinical trials.
In conclusion, 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique properties make it an ideal candidate for use in the treatment of cancer and inflammatory conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole involves a multi-step process that includes the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-amino-1,3-oxazole to form 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
142598-84-3 |
|---|---|
Produktname |
5-Bromo-3-(4-nitrophenyl)-1,2-oxazole |
Molekularformel |
C9H5BrN2O3 |
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
5-bromo-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI-Schlüssel |
BQVVMOLKUANHAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |
Synonyme |
5-BROMO-3-(4-NITROPHENYL)ISOXAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



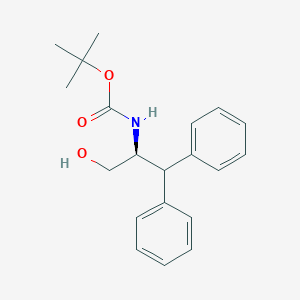
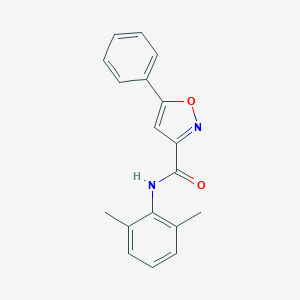
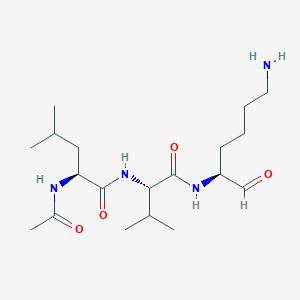
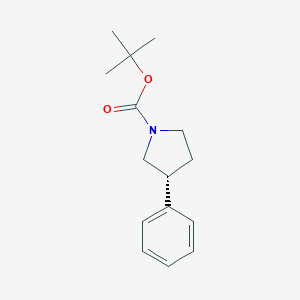
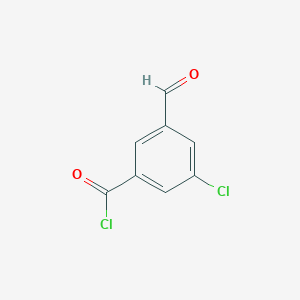
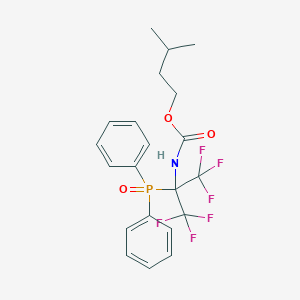
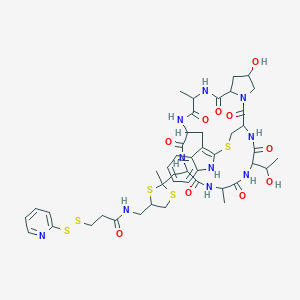
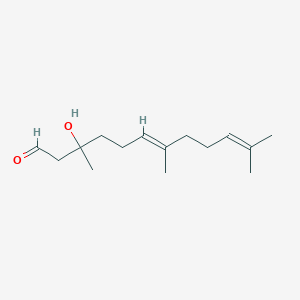
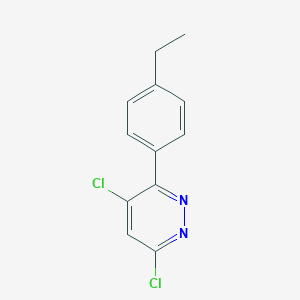
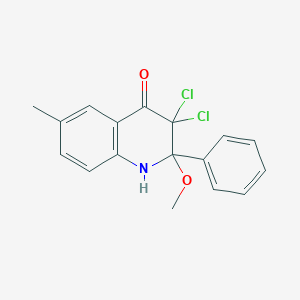
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
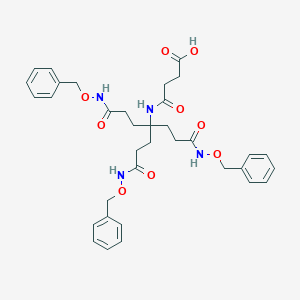
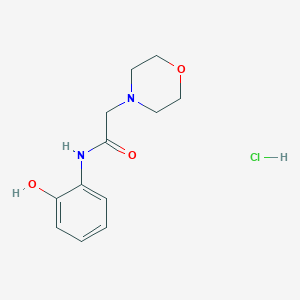
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)